REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:9]2[O:13][CH2:12][CH2:11][O:10]2)[CH:5]=[CH:6][C:7]=1[CH3:8].[B:14](OC(C)C)([O:19]C(C)C)[O:15]C(C)C>>[O:10]1[CH2:11][CH2:12][O:13][CH:9]1[C:4]1[CH:5]=[CH:6][C:7]([CH3:8])=[C:2]([B:14]([OH:19])[OH:15])[CH:3]=1
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Name
|
|
Quantity
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11.1 g
|
Type
|
reactant
|
Smiles
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BrC=1C=C(C=CC1C)C1OCCO1
|
Name
|
|
Quantity
|
12.3 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Name
|
product
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Quantity
|
6 g
|
Type
|
reactant
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Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
are obtained in the form of an oil
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Name
|
|
Type
|
|
Smiles
|
O1C(OCC1)C=1C=CC(=C(C1)B(O)O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |